SSPalmM

Beschreibung

Eigenschaften

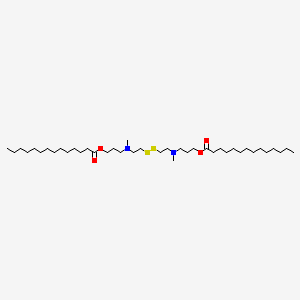

Molekularformel |

C40H80N2O4S2 |

|---|---|

Molekulargewicht |

717.2 g/mol |

IUPAC-Name |

3-[methyl-[2-[2-[methyl(3-tetradecanoyloxypropyl)amino]ethyldisulfanyl]ethyl]amino]propyl tetradecanoate |

InChI |

InChI=1S/C40H80N2O4S2/c1-5-7-9-11-13-15-17-19-21-23-25-29-39(43)45-35-27-31-41(3)33-37-47-48-38-34-42(4)32-28-36-46-40(44)30-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3 |

InChI-Schlüssel |

WVZQMWVYLYRLBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCCCN(C)CCSSCCN(C)CCCOC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Strategic Molecular Design and Synthetic Methodologies for Sspalmm and Its Analogues

Pioneering Synthetic Routes for SS-cleavable and pH-activated Lipid-like Materials

The development of ss-cleavable and pH-activated lipid-like materials like ssPalms represents a pioneering approach in the synthesis of delivery vehicles for sensitive biomolecules such as nucleic acids nih.gov. The core concept involves integrating functional units responsible for endosomal escape and intracellular cargo release into a single molecule neobioscience.com. The synthesis of ssPalms generally involves the construction of a scaffold incorporating the disulfide bond and subsequent functionalization with hydrophobic tails and head groups. While detailed, universal synthetic schemes for all ssPalm derivatives are extensive and vary based on the specific structure, the general approach focuses on controlled chemical reactions to assemble the distinct regions of the molecule.

Targeted Chemical Modifications of Hydrophobic Scaffolds in ssPalm Derivatives

The hydrophobic scaffold is a critical component of ssPalm derivatives, influencing their physicochemical properties, self-assembly into lipid nanoparticles (LNPs), and interactions within the biological environment glycosmos.orgnih.govbiomol.comnih.govnih.gov. Targeted modifications of this scaffold have led to the development of various ssPalm analogues with tailored characteristics.

Myristic Acid-Based Scaffolds (SSPalmM)

This compound is an ionizable cationic ss-cleavable and proton-activated lipid-like material featuring myristic acid as its hydrophobic scaffold glycosmos.orgnofeurope.comacs.org. Myristic acid is a saturated fatty acid with a 14-carbon chain. This compound has been utilized in the formation of lipid nanoparticles for the delivery of nucleic acids nofeurope.com. The synthesis of this compound has been described previously in research, although specific detailed synthetic steps were not provided in the immediate context of the search results acs.org. Its chemical structure includes the myristic acid moieties esterified to a core structure containing tertiary amines and a disulfide bond nofeurope.comresearchgate.net.

Vitamin A (ssPalmA) and Vitamin E (ssPalmE) Scaffolds

Modifications to the hydrophobic scaffold have included the incorporation of vitamins, such as Vitamin A and Vitamin E glycosmos.orgnih.govneobioscience.com. ssPalmA utilizes Vitamin A as its hydrophobic component, while ssPalmE incorporates Vitamin E (specifically, alpha-tocopherol (B171835) or alpha-tocopherol succinate) glycosmos.orgnih.govneobioscience.comacs.orgnih.gov. Research has indicated that the choice of vitamin scaffold can influence the properties of the resulting lipid nanoparticles. For instance, ssPalmE has been noted for its potential to be highly immune-stimulative, particularly in the context of DNA delivery, and can activate cellular immunity via the type I interferon pathway nih.govnih.govnih.govnih.gov. The synthesis of ssPalmE derivatives, such as ssPalmE-P3 and ssPalmE-P4-C1, has been reported, involving the acylation of a diamino compound with D-α-tocopherol succinate (B1194679) nih.gov. ssPalmE-P4C2 is a specific ssPalmE derivative containing piperazine (B1678402) head groups and alpha-tocopherol succinate scaffolds acs.org.

Oleic Acid (ssPalmO) and Linoleic Acid (ssPalmL) Scaffolds

Oleic acid and linoleic acid, both unsaturated fatty acids, have also been employed as hydrophobic scaffolds in ssPalm derivatives glycosmos.orgbiomol.comnih.govresearchgate.net. ssPalmO contains an oleic acid scaffold, while ssPalmL incorporates a linoleic acid scaffold biomol.comresearchgate.net. The synthesis of ssPalmO and ssPalmL has been detailed in research, typically involving the reaction of a precursor compound with the respective fatty acid in the presence of coupling agents biomol.comnih.gov. For example, the synthesis of ssPalmL involves reacting a compound with linoleic acid using 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC HCl) biomol.com. Studies comparing this compound, ssPalmO, and ssPalmL have suggested that oleic acid scaffolds (ssPalmO) may offer better biocompatibility and anti-inflammatory properties in certain applications compared to myristic acid or linoleic acid scaffolds nih.govbiomol.comnih.gov.

Functionalization of Head Groups and Linker Moieties in ssPalm Architectures

Beyond the hydrophobic scaffold, the chemical structure of ssPalms can be further modified by functionalizing the head groups and linker moieties. The head groups, typically tertiary amines, are crucial for pH-dependent protonation and interaction with negatively charged nucleic acids, playing a key role in endosomal escape nih.govglycosmos.orgnofamerica.com. Modifications to the amine structure, such as fixing the tertiary amine in a ring structure like piperidine (B6355638) or piperazine, have been explored to improve endosomal/lysosomal membrane destabilization activity and enhance the efficiency of endosomal escape nih.govbiomol.comnih.govnih.gov. ssPalmO-Paz4-C2, for instance, features piperazine rings in its head group biomol.comnih.gov.

The linker moiety, containing the disulfide bond, is designed for intracellular cleavage in response to the reductive environment glycosmos.orgnofamerica.com. This cleavage is mediated by the high concentration of reduced glutathione (B108866) (GSH) in the cytosol glycosmos.org.

Lipid Nanoparticle Lnp Formulations Integrating Sspalmm: Research Methodologies and Structural Considerations

Methodological Approaches for SSPalmM-Containing LNP Assembly

The assembly of LNPs typically involves the rapid mixing of an ethanolic solution containing the lipid components with an acidic aqueous solution containing the nucleic acid. This process, often referred to as nanoprecipitation or self-assembly, drives the formation of nanoparticles through electrostatic interactions between the positively charged ionizable lipid (at acidic pH) and the negatively charged nucleic acid, along with hydrophobic interactions among the lipids nih.govnih.govnih.gov. Common methods for achieving this rapid mixing include microfluidics and impingement jet mixing nih.govnih.govwikipedia.org.

While specific detailed methodologies for the assembly solely of this compound-containing LNPs are not extensively detailed in the provided search results, general principles for ionizable lipid-based LNP formation apply. One study mentions the preparation of empty LNPssPalm using an ethanol (B145695) dilution method followed by ultrafiltration neobioscience.com. In this specific instance, the lipid composition included this compound along with other lipids neobioscience.com. Another study utilizing a related lipid, ssPalmE-P4C2, employed an alcohol dilution-lyophilization method for preparing siRNA-encapsulating LNPs neobioscience.com. These examples suggest that this compound, as an ionizable lipid, can be incorporated into LNPs using standard self-assembly techniques involving the mixing of lipid and aqueous phases.

Structural Determinants and Their Influence on LNP Stability and Formulation Characteristics

This compound is noted as being disulfide-cleavable nih.gov. This structural feature, inherent to the ionizable lipid itself, could potentially influence the stability and release characteristics of the LNP. Disulfide bonds can be cleaved in reducing environments, such as within the cytoplasm, which might facilitate the release of the encapsulated nucleic acid upon cellular uptake. While the provided search results describe this compound's disulfide-cleavable nature nih.gov, detailed research findings explicitly demonstrating how this specific feature of this compound impacts the stability or release from LNPs were not found.

General factors influencing LNP stability include particle size, polydispersity index (PDI), zeta potential, and the chemical stability of the lipid components and the encapsulated nucleic acid. The processing method can also influence LNP size and PDI nih.gov. For instance, increasing the molar ratio of PEG-lipids can result in smaller LNPs. The presence of water in the LNP core can contribute to mRNA instability through hydrolysis. Lyophilization can be an effective strategy to improve the stability of mRNA-LNP formulations by reducing water content.

Examination of Lipid Composition Ratios within this compound-Based LNPs

The precise ratios of the lipid components in an LNP formulation are crucial for optimizing its physicochemical properties and biological activity. The ionizable lipid is typically the most abundant component, often around 50 mol%, as it is essential for complexing with and encapsulating the nucleic acid.

Research specifically detailing the optimization of lipid composition ratios solely for this compound-based LNPs is limited in the provided search results. However, two specific compositions involving this compound were mentioned in the context of different research objectives:

In a study optimizing cryoprotectants, empty LNPssPalm were prepared with a lipid composition ratio of this compound/DOPC/Cholesterol = 3/4/3, with an additional 10 mol% DMG-PEG2000 neobioscience.com.

While discussing related lipids, one source mentioned the use of ssPalmE-P4C2 (a related ssPalm lipid with a vitamin E scaffold) in an optimized lipid composition for activating cellular immunity: ssPalmE-P4C2/DOPE/Cholesterol = 60/30/10 with an additional 3 mol% DMG-PEG2000. This highlights how the specific structure of the ionizable lipid (ssPalmE vs this compound) and the intended application can lead to different optimal lipid ratios.

These examples, though limited, illustrate that this compound has been utilized in LNP formulations with varying ratios of helper lipids (DOPC or DOPE), cholesterol, and PEGylated lipids. The specific optimal ratio is likely dependent on the intended application and the properties of the encapsulated cargo. The general understanding in the field is that the ratio of each lipid component significantly influences LNP characteristics such as size, polydispersity, encapsulation efficiency, and cellular uptake.

The following table summarizes the lipid compositions mentioned that include this compound or a related ssPalm lipid:

| Ionizable Lipid | Helper Lipid | Cholesterol | PEGylated Lipid | Molar Ratio (Ionizable Lipid/Helper Lipid/Cholesterol) | Additional PEGylated Lipid (mol%) | Context | Source |

| This compound | DOPC | Cholesterol | DMG-PEG2000 | 3/4/3 | 10 | Empty LNPs for cryoprotectant study | neobioscience.com |

| ssPalmE-P4C2 | DOPE | Cholesterol | DMG-PEG2000 | 60/30/10 | 3 | Optimized for cellular immunity |

Note: This table presents data extracted from the provided text snippets and is intended for illustrative purposes. The interactivity feature is a representation of how this data could be presented in an interactive format.

Further detailed research specifically focused on systematically exploring and optimizing the lipid composition ratios of this compound-based LNPs for various applications would be necessary to fully understand the impact of these ratios on formulation characteristics and performance.

Intracellular Biodistribution and Mechanistic Studies of Sspalmm Mediated Cargo Release

Endosomal Trafficking and pH-Responsive Membrane Destabilization Mechanisms

Following cellular uptake, typically via endocytosis, SSPalmM-LNPs are localized within endosomal compartments researchgate.netmdpi.comnih.gov. The endosomal pathway involves a progressive decrease in pH, transitioning from approximately pH 6.5 in early endosomes to pH 5.0 in late endosomes and lysosomes rsc.org. This compound is designed to exploit this acidic environment. It contains tertiary amine groups that are neutral at physiological pH (around 7.4), which helps minimize non-specific interactions and promotes stability in the bloodstream researchgate.netmdpi.comnih.gov.

As the this compound-LNPs enter the increasingly acidic environment of the endosome, the tertiary amine groups become protonated, acquiring a positive charge researchgate.netmdpi.comnih.gov. This pH-triggered positive charging is crucial for endosomal escape. The now positively charged LNPs can interact electrostatically with the negatively charged endosomal membrane researchgate.netnih.govrsc.org. This interaction is proposed to lead to membrane destabilization or disruption, facilitating the release of the encapsulated cargo from the endosome into the cytoplasm before it is trafficked to lysosomes for degradation researchgate.netrsc.orgacs.orgtandfonline.comfrontiersin.orgresearchgate.net. This mechanism is sometimes referred to as the "proton-sponge effect" or pH-responsive membrane destabilization jst.go.jprsc.orgtandfonline.com. Studies have shown that ssPalm molecules, including this compound, exhibit efficient endosomal escape researchgate.netnih.gov.

Glutathione-Mediated Reductive Cleavage and Intracellular Cargo Release

Beyond endosomal escape, this compound incorporates a disulfide bond (-S-S-) in its structure, which is responsive to the reducing environment of the cytoplasm jst.go.jpresearchgate.netnih.govresearchgate.net. The intracellular concentration of glutathione (B108866) (GSH), a major reducing agent, is significantly higher in the cytoplasm (2-10 mM) compared to the extracellular environment (2-20 µM) and endosomes jst.go.jpresearchgate.netscirp.orgrsc.org. This difference in GSH concentration creates a redox gradient that this compound utilizes for controlled cargo release researchgate.netscirp.orgacs.org.

Once this compound-LNPs escape the endosome and reach the cytoplasm, the high concentration of GSH triggers the reductive cleavage of the disulfide bonds within the this compound molecules jst.go.jpmdpi.comresearchgate.netscirp.orgacs.org. This cleavage leads to the disintegration or disassembly of the lipid nanoparticle structure researchgate.netnih.govresearchgate.net. The collapse of the nanoparticle then results in the decapsulation and release of the encapsulated cargo, such as nucleic acids, into the cytoplasm where they can exert their therapeutic effect jst.go.jpmdpi.comresearchgate.net. The cleavage of the disulfide bond in ssPalm has been observed to occur rapidly in the presence of glutathione, mimicking the cytoplasmic environment jst.go.jp.

Some ssPalm derivatives have been designed with additional self-degradable linkers that are activated by the thiol groups produced from the initial disulfide cleavage, further accelerating cargo release jst.go.jp.

Quantitative Assessment of Intracellular Trafficking Pathways

Quantitative analysis of intracellular trafficking is essential for understanding the behavior of delivery systems like this compound-LNPs and for optimizing their design mit.edujst.go.jp. Methods such as confocal laser scanning microscopy and quantitative PCR have been employed to track the intracellular fate of nucleic acids delivered by nonviral vectors jst.go.jpjst.go.jpnih.gov.

Quantitative studies aim to assess various steps in the intracellular trafficking pathway, including cellular uptake efficiency, endosomal escape rates, and delivery to the target intracellular compartment (e.g., cytoplasm for mRNA or nucleus for plasmid DNA) mit.edunih.govresearchgate.netnih.gov. For instance, quantitative three-dimensional analysis using confocal microscopy has been used to study the intracellular trafficking of plasmid DNA delivered by nonviral systems jst.go.jpnih.gov. These studies can provide valuable data on the proportion of delivered cargo that reaches different cellular locations over time.

Quantitative image cytometry and automated live-cell imaging-based analysis methods are also being developed to track nanoparticles and assess endosomal escape rates nih.govrsc.org. These techniques, often combined with fluorescent reporters for endosomal and lysosomal compartments, allow for the qualitative and quantitative tracking of nanoparticle populations and provide insights into the timing and regulation of endocytic events nih.gov.

While specific quantitative data solely focused on the intracellular trafficking pathways of this compound itself in isolation may be limited in readily available summaries, the principles and methods used for quantitative assessment of intracellular trafficking of similar lipid nanoparticle systems are applicable mit.edujst.go.jpnih.govnih.gov. These studies highlight the importance of not only efficient cellular uptake but also successful endosomal escape and subsequent release for effective cargo delivery mit.eduresearchgate.netnih.gov. Quantitative comparisons with other delivery systems, such as viral vectors or different lipid formulations, can help elucidate the strengths and limitations of this compound-based delivery nih.gov.

Below is an example of how quantitative data on endosomal escape might be presented, based on findings from studies on similar pH-responsive lipid nanoparticles. Please note that this table represents a hypothetical example based on the types of data generated in such studies and is not specific quantitative data directly extracted for this compound in the provided search results.

| Delivery System Type (Example) | Cargo Type (Example) | Endosomal Escape Efficiency (%) | Method of Quantification (Example) | Reference (Example) |

| This compound-LNP (Hypothetical) | siRNA | ~40-60% | Confocal Microscopy, Flow Cytometry | [Based on general findings] |

| Cationic Liposome (Example) | Plasmid DNA | ~10-20% | Quantitative PCR | [Based on general findings] |

Comparative Analyses of Sspalmm and Next Generation Sspalm Derivatives: Mechanistic and Functional Insights

Comparative Studies of Scaffold Modifications on Biological Response Profiles

Alterations to the hydrophobic scaffold of ionizable lipids such as ssPalms have been demonstrated to impart distinct physiological functionalities researchgate.netacs.org. Comparative investigations involving SSPalmM and its derivatives, notably ssPalmA (featuring vitamin A) and ssPalmE (incorporating vitamin E), have revealed substantial disparities in their gene expression activity and immune activation profiles.

For instance, ssPalmE, with its vitamin E scaffold, has exhibited potent activation of cellular immunity when formulated into LNPs encapsulating pDNA or mRNA, suggesting its utility as a potential vaccine platform researchgate.netjst.go.jpnih.govresearchgate.netacs.orgacs.org. This immune-stimulatory effect appears to be significantly influenced by the hydrophobic scaffold, as LNPs formulated with this compound or ssPalmO (containing oleic acid) elicited differing immune responses acs.orgnih.gov. Specifically, LNPssPalmE induced a notable production of IL-6 following subcutaneous administration, whereas LNPthis compound and LNPssPalmO displayed varied cytokine production patterns acs.orgnih.gov. The activation of innate immune signaling mediated by the vitamin E scaffold in ssPalmE is hypothesized to contribute to the differentiation of antigen-specific CD8+ T effector cells acs.orgnih.gov.

Conversely, ssPalmO and its derivatives have been explored for applications necessitating reduced immune stimulation, such as systemic gene delivery for the treatment of inflammatory conditions researchgate.netjst.go.jpnih.gov. Studies comparing LNPthis compound, LNPssPalmO, and LNPssPalmL (containing linoleic acid) in a murine model of colitis indicated that LNPssPalmO demonstrated a greater propensity to mitigate inflammation compared to LNPthis compound and LNPssPalmL, suggesting that the oleic acid scaffold confers anti-inflammatory characteristics researchgate.netresearchgate.net.

These findings underscore the critical role of the hydrophobic scaffold's nature in ssPalm derivatives in shaping the resultant biological response, which can range from immune activation to potential anti-inflammatory effects.

Influence of Hydrophobic Scaffold Structure on Gene Expression Activity and Immune Activation

The structural characteristics of the hydrophobic scaffold exert a considerable influence on both gene expression activity and immune activation. Earlier studies comparing this compound, ssPalmA, and ssPalmE demonstrated variations in gene transfer efficiency contingent upon the cell type and the encapsulated nucleic acid. For example, LNPssPalmA exhibited markedly higher transgene expression in certain contexts compared to LNPthis compound, potentially attributable to the engagement of the nuclear transport system associated with vitamin A nih.govjst.go.jp. Similarly, LNPssPalmE facilitated more efficient hepatic delivery of siRNA than other ssPalms, potentially through recognition by serum ApoE and subsequent uptake via hepatic low-density lipoprotein (LDL) receptors jst.go.jp.

However, enhanced gene expression activity can sometimes be accompanied by heightened immune stimulation. LNPssPalmE, while effective for gene delivery and particularly promising for vaccine applications due to its immune-stimulatory attributes, was observed to elicit a severe innate immune response characterized by the production of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) and interferon (IFNβ) when encapsulating pDNA, even in the absence of CpG motifs jst.go.jpnih.gov. This immune activation was linked to the synergistic effect of the vitamin E scaffold and the encapsulated DNA jst.go.jpnih.gov.

This contrasts with this compound and ssPalmO, which generally exhibit lower levels of immune activation. The development of ssPalmO and its derivatives was driven by the objective of identifying hydrophobic scaffolds with diminished immune-stimulatory activity for applications requiring systemic administration without triggering significant inflammatory reactions researchgate.netjst.go.jpnih.gov.

The available data indicate a delicate equilibrium between the efficiency of gene expression and the degree of immune activation, which is profoundly influenced by the hydrophobic scaffold. While scaffolds like vitamin E can augment immune responses, rendering them suitable for vaccines, others such as oleic acid are being investigated for their potential anti-inflammatory properties and their suitability for systemic gene delivery where a subdued immune response is preferred.

Assessment of Enhanced Endosomal Escape and Biodegradability Across ssPalm Variants

Efficient endosomal escape is a pivotal step for the successful cytosolic delivery of nucleic acids, and ssPalms are engineered with pH-responsive tertiary amines to facilitate this process nih.govjst.go.jpresearchgate.netnih.gov. The protonation of these amine groups within the acidic endosomal milieu leads to the destabilization of the membrane and the release of the LNP cargo nih.govjst.go.jpresearchgate.net. Although the core mechanism of pH-activated endosomal escape is a shared characteristic among ssPalm variants, modifications to the tertiary amine structure, such as the incorporation of piperidine (B6355638) rings in ssPalmE-P4C2 and ssPalmO-Paz4-C2, have been explored to improve the efficiency of endosomal escape jst.go.jpnih.gov. These structural modifications are intended to enable the particle to acquire a positive charge more rapidly in response to subtle shifts in endosomal pH, potentially resulting in earlier escape jst.go.jp.

Beyond endosomal escape, the biodegradability of ssPalms, mediated by the cleavage of the disulfide bond in the reductive cytoplasmic environment, is essential for the release of the nucleic acid cargo and for controlling the fate of the particle nih.govjst.go.jpresearchgate.netresearchgate.net. This degradation triggered by the reductive intracellular environment is a fundamental aspect of the ssPalm design nih.govjst.go.jp. Further improvements in biodegradability have been sought in next-generation ssPalm derivatives. For instance, ssPalmO-Phe, a derivative of ssPalmO, includes a phenyl ester linker designed to accelerate the breakdown of LNPs and the release of RNA through a self-degradative mechanism researchgate.netresearchgate.net. In this process, thiol groups generated from the cleavage of the disulfide bond initiate an attack on the phenyl ester linker, leading to further degradation researchgate.netjst.go.jp.

Research Applications of Sspalmm in Advanced Molecular Delivery Systems

Investigations in Nucleic Acid Delivery Platforms

Research has investigated the use of ssPalm materials, including SSPalmM, in the delivery of different types of nucleic acids, aiming to overcome the challenges associated with their instability and delivery to target organelles jst.go.jpnih.gov.

Delivery of Messenger RNA (mRNA)

This compound has been studied in the context of mRNA delivery, although other ssPalm derivatives, such as ssPalmE (with a vitamin E scaffold) and ssPalmO (with an oleic acid scaffold), have shown higher efficiency or specific properties for mRNA delivery in certain applications nih.govjst.go.jpsemanticscholar.org. For instance, ssPalmO derivatives have exhibited high mRNA delivery efficiency in the colon researchgate.net. Research has shown that ssPalmE-based particles modified with a dendritic cell (DC)-targeting peptide effectively delivered mRNA to mouse bone marrow-derived DCs, leading to significant gene expression and cytokine production compared to this compound particles jst.go.jp. This suggests that while this compound can be used in mRNA delivery systems, the choice of the ssPalm scaffold significantly impacts delivery efficiency and downstream cellular responses jst.go.jp.

Delivery of Small Interfering RNA (siRNA)

This compound has been used in the formation of LNPs for siRNA delivery researchgate.netnih.gov. Studies comparing different ssPalm derivatives for hepatic siRNA delivery showed that ssPalmE-based LNPs resulted in higher gene knockdown activity against a hepatocyte-specific marker (factor VII) compared to LNPs formulated with this compound or ssPalmA jst.go.jpresearchgate.net. This indicates that while this compound can encapsulate and deliver siRNA, other ssPalm variants may offer improved efficacy for specific delivery targets jst.go.jpresearchgate.net. The efficiency of siRNA delivery mediated by LNPs is influenced by factors such as the pKa of the ionizable lipid and the ability to escape the endosome nih.gov.

Delivery of Plasmid DNA (pDNA)

This compound has been used in combination with other lipids in the formation of LNPs for the nuclear targeting of plasmid DNA biocompare.comcaymanchem.com. Studies comparing a new ssPalm derivative, ssPalmE-Paz4-C2, with conventional LNPs formed with this compound demonstrated that ssPalmE-Paz4-C2 resulted in significantly higher hepatic transgene expression after intravenous administration nih.gov. This suggests that modifications to the ssPalm structure can enhance the efficiency of pDNA delivery compared to formulations using this compound nih.gov. The design of ssPalm materials, including the hydrophobic scaffolds and tertiary amine structures, plays a role in their ability to facilitate the delivery and expression of plasmid DNA nih.govresearchgate.net.

Delivery of Antisense Oligonucleotides and CRISPR-Cas Systems

While the provided search results mention the delivery of antisense oligonucleotides (ASOs) and CRISPR-Cas systems using lipid nanoparticles and other ssPalm derivatives, direct detailed research findings specifically on this compound for the delivery of ASOs or CRISPR-Cas systems were not prominently featured nih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net. Research on oligonucleotide delivery using ssPalmO-Phe has explored optimal LNP compositions for siRNA and ASO delivery, noting that the optimal compositions can differ depending on the type of nucleic acid nih.gov. Nanotechnology, including synthetic nanoparticles, is being widely used for delivering various gene therapy agents, including ASOs, siRNAs, mRNAs, and CRISPR-Cas mdpi.com. Lipid nanoparticles are considered an attractive non-viral delivery platform for CRISPR-mediated genome editing nih.gov.

Exploration in Vaccine Platform Research

SSPalm derivatives have been explored as components of lipid nanoparticles for vaccine platforms, particularly for nucleic acid-based vaccines jst.go.jpnih.gov.

DNA Vaccine Platforms

SSPalm materials, including this compound, have been investigated in the development of DNA vaccine platforms jst.go.jp. Research comparing LNPs prepared with different ssPalms (this compound, ssPalmA, and ssPalmE) for delivering OVA-encoding DNA showed that LNPssPalmE exhibited the highest cytotoxic T lymphocyte (CTL) activity and DNA transfection activity jst.go.jp. This suggests that while this compound is part of the ssPalm family explored for DNA vaccines, the ssPalmE derivative has demonstrated superior performance in inducing immune responses and transgene expression in this context jst.go.jpacs.org. The immune-stimulative properties of certain ssPalm derivatives, like ssPalmE, when combined with DNA, are considered promising for vaccine technologies jst.go.jp.

Data Table: Research Findings on this compound and Related ssPalm Derivatives in Nucleic Acid Delivery

| Nucleic Acid Type | ssPalm Derivative | Key Findings Related to this compound Comparison (if applicable) | Relevant Citations |

| mRNA | This compound | Used in LNP formulations; compared to ssPalmE, resulted in lower gene expression and cytokine production in DCs. | jst.go.jp |

| mRNA | ssPalmE | Showed effective antigen expression/presentation and cytokine production in DCs compared to this compound. | jst.go.jp |

| mRNA | ssPalmO | Exhibited high delivery efficiency in the colon. | nih.govresearchgate.net |

| siRNA | This compound | Used in LNP formulations for delivery. | researchgate.netnih.gov |

| siRNA | ssPalmE | Showed higher hepatic gene knockdown activity compared to this compound and ssPalmA. | jst.go.jpresearchgate.net |

| pDNA | This compound | Used in conventional LNP formulations for nuclear targeting. | biocompare.comcaymanchem.comnih.gov |

| pDNA | ssPalmE-Paz4-C2 | Showed significantly higher hepatic transgene expression compared to conventional this compound LNPs. | nih.gov |

| DNA Vaccine (pDNA) | This compound | Used in LNP formulations for DNA vaccines. | jst.go.jpacs.org |

| DNA Vaccine (pDNA) | ssPalmE | Exhibited the highest CTL activity and DNA transfection activity compared to this compound and ssPalmA. | jst.go.jpacs.org |

RNA Vaccine Platforms for Cellular Immunity Induction

Research into RNA vaccine platforms aims to induce CD8⁺ T-cell-mediated cellular immunity, which is crucial for eliminating infected or cancerous cells. researchgate.netacs.org While this compound itself has been explored in the formation of LNPs for nucleic acid delivery, studies indicate that other ssPalm derivatives, such as ssPalmE (vitamin E-scaffold), demonstrate enhanced efficacy in RNA vaccine platforms for inducing cellular immunity. researchgate.netjst.go.jpnih.gov

In comparative studies involving LNPs prepared with a series of ssPalms (including this compound and ssPalmE) encapsulating ovalbumin (OVA)-encoding DNA, LNPssPalmE exhibited higher cytotoxic T lymphocyte (CTL) activity and DNA transfection activity compared to LNPthis compound. jst.go.jp Similarly, ex vivo transfection of dendritic cells (DCs) with mRNA using ssPalmE LNPs led to significant gene expression and cytokine production compared to this compound particles. researchgate.netjst.go.jp These findings suggest that while this compound can be a component in LNP formulations, the specific hydrophobic scaffold significantly influences the material's ability to stimulate immune responses and serve as an effective RNA vaccine platform for cellular immunity induction. researchgate.netjst.go.jpnih.gov

The development of RNA vaccines using LNPs involves encapsulating in vitro transcribed mRNA (IVT-mRNA). researchgate.netnih.gov The efficacy of these platforms in activating cellular immunity is often evaluated through assays like the Cytotoxic T lymphocyte (CTL) assay. acs.orgnih.gov Studies have shown that the choice of lipid material within the LNP significantly impacts the induction of antigen-specific CD8⁺ T cell proliferation and differentiation. nih.gov

Targeted Delivery Investigations in Specific Biological Systems

This compound has been investigated as a component in lipid nanoparticles for targeted delivery applications. Specifically, it has been used in combination with other lipids in the formation of LNPs for the nuclear targeting of plasmid DNA. caymanchem.com The initial ssPalm molecule, this compound, was shown to exhibit greater efficacy in plasmid DNA transfection when formulated into LNP complexes compared to LNPs containing conventional ionizable cationic lipids like DODAP or a non-cleavable counterpart (ccPalm). nih.gov

Research into targeted delivery systems, particularly to sites like lymph nodes, is a significant area of focus for improving therapeutic strategies in various disease conditions. nih.gov Dendritic cells (DCs) and macrophages in draining lymph nodes are key targets for such delivery systems. nih.gov While this compound was the foundational molecule, subsequent research has explored modifications to the hydrophobic scaffold to tailor the properties of ssPalm derivatives for different targeted delivery applications. For instance, ssPalmO (oleic acid-scaffold) and its derivatives have shown high mRNA delivery efficiency in the colon and reduced immune stimulation, making them potentially suitable for applications where a less immune-stimulative response is desired. researchgate.netresearchgate.net ssPalmE, with its vitamin E scaffold, has demonstrated efficient hepatic delivery of siRNA, potentially due to recognition by serum ApoE and subsequent uptake by hepatic low-density lipoprotein (LDL) receptors. researchgate.netjst.go.jp

The ability of LNPs to target specific tissues or cells can be further enhanced by attaching targeting ligands to their surface. nih.gov The size of nanoparticles also plays a role in their accessibility to specific biological systems, such as the lymphatic vessels. nih.gov

While detailed quantitative data specifically on this compound's performance in targeted delivery investigations within specific biological systems (beyond its use for nuclear targeting of plasmid DNA) is less prominent in the provided search results compared to the comparative studies with other ssPalm derivatives, its role as the foundational structure for the ssPalm series highlights its importance in the development of these advanced delivery systems.

Below is a table summarizing some of the comparative findings related to ssPalm derivatives in delivery applications:

| ssPalm Derivative | Scaffold Type | Application Area | Observed Efficacy / Property | Source |

| This compound | Myristic acid | Plasmid DNA transfection | Greater efficacy than DODAP and ccPalm in LNP complex nih.gov | nih.gov |

| ssPalmE | Vitamin E | RNA Vaccine (Cellular Immunity) | Higher CTL activity and DNA/mRNA transfection than this compound researchgate.netjst.go.jpnih.gov | researchgate.netjst.go.jpnih.gov |

| ssPalmE | Vitamin E | Hepatic siRNA Delivery | More efficient than this compound or ssPalmA researchgate.net | researchgate.net |

| ssPalmO | Oleic acid | Colon mRNA Delivery | High efficiency, less immune stimulation researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Note: This table is intended to be interactive if rendered by a suitable platform.

Theoretical and Computational Chemistry Approaches in Sspalmm Research

Molecular Simulation Techniques for Intermolecular Interaction Elucidation

Molecular simulation techniques, particularly Molecular Dynamics (MD) simulations, are powerful tools for investigating the intermolecular interactions within lipid systems and between lipids and other molecules, such as nucleic acids or proteins wikipedia.orgfishersci.senih.govnih.gov. These simulations allow researchers to observe the dynamic behavior of molecules over time and calculate properties influenced by intermolecular forces.

For SSPalmM, which is characterized by myristic acid hydrophobic chains, two tertiary amines, and a disulfide bond, MD simulations can provide detailed information about how these structural components interact with each other and with their surrounding environment wikipedia.orgnih.govnih.gov. Understanding these interactions is fundamental to comprehending the self-assembly of this compound into lipid nanoparticles (LNPs) and the stability of these formations. For instance, MD simulations have been used to elucidate the molecular interactions between drugs and polymers in amorphous solid dispersions, highlighting the role of hydrogen bonds in complex stability fishersci.se. Similarly, these techniques can reveal the nature and strength of interactions between the tertiary amine groups of this compound and negatively charged nucleic acids, or the interactions between the hydrophobic tails that drive lipid bilayer formation. The parameters of intermolecular interaction potentials, often described by force fields, are critical for accurate simulations and can be configured based on various properties of the substances being studied wikipedia.org. Studies on other systems, such as the simulation of intermolecular interactions of carboxylic and amine groups with calcium carbonate, demonstrate the capability of MD simulations using appropriate force fields to reveal specific atomic interactions contributing to a process nih.gov. While specific detailed MD studies solely focused on the intermolecular interactions of the this compound molecule itself were not extensively detailed in the provided search results, the application of these techniques to similar lipid and drug-polymer systems underscores their relevance and potential for gaining molecular-level insights into this compound behavior.

Computational Modeling of Environmentally Responsive Lipid-like Materials

This compound is designed as an environmentally responsive lipid-like material, exhibiting sensitivity to both pH and the reducing environment within cells wikipedia.orgnih.govnih.govnih.gov. Computational modeling can provide valuable insights into the mechanisms underlying these responses. The tertiary amine groups in ssPalm derivatives, including this compound, become positively charged in acidic environments, such as the endosome wikipedia.orgnih.govnih.gov. This change in charge is crucial for destabilizing the endosomal membrane and facilitating the release of encapsulated cargo wikipedia.orgnih.gov. Computational modeling can simulate the protonation state of the tertiary amines at different pH values, helping to understand the pKa of the lipid and how structural modifications might affect this critical property.

Furthermore, the disulfide bond in ssPalm is designed to be cleaved in the reducing environment of the cytoplasm wikipedia.orgnih.govnih.gov. This cleavage leads to the disintegration of the lipid nanoparticle and the release of its contents wikipedia.orgnih.gov. Computational chemistry can model the redox reactions involved in disulfide bond cleavage, providing insights into the kinetics and conditions under which this occurs. Studies on other environmentally responsive lipid-like materials and LNP formulations have utilized molecular modeling to determine structural arrangements, which is essential for understanding their function wikipedia.orgub.edu. By modeling the structural changes that occur upon changes in pH or redox potential, computational approaches can help to elucidate how this compound transitions from a stable component of an LNP in the extracellular environment to a disruptive element within the endosome and then to a degradable structure in the cytoplasm. The development of ssPalm derivatives with different hydrophobic scaffolds and linkers to control intracellular trafficking highlights the importance of understanding these environmental responses at a molecular level, which can be facilitated by computational modeling nih.govciteab.com.

Predictive Design Strategies for Optimized ssPalm Architectures

Theoretical and computational chemistry approaches are increasingly used in predictive design strategies for developing new materials with desired properties lipidmaps.orgtocris.comnih.gov. For ssPalm architects, this involves using computational methods to predict how modifications to the molecular structure will impact its behavior, such as its ability to form stable LNPs, respond to environmental cues, and interact with biological components.

The development of various ssPalm derivatives, such as ssPalmA (with Vitamin A), ssPalmE (with Vitamin E), and ssPalmO (with oleic acid), demonstrates an empirical approach to exploring the effect of different hydrophobic scaffolds wikipedia.orgnih.govnih.govnih.govciteab.com. Computational modeling can complement these experimental efforts by providing a rational basis for design choices. By simulating the properties of hypothetical ssPalm structures, researchers can predict their likely behavior before synthesis. This can include predicting the optimal pKa for endosomal escape, evaluating the stability of LNPs formed with the new lipid, or assessing the potential interactions with cellular membranes or proteins. For example, computational methods have been used in the design and study of catalysts and small molecules, as well as in predicting and designing properties of new materials tocris.com. The ability of theoretical and computational chemistry to act as predictive tools for characterizing and engineering the structural, dynamic, and reactive properties of complex materials is a grand challenge in the field lipidmaps.orgnih.gov. By applying these predictive design strategies to ssPalm, researchers can potentially accelerate the development of next-generation lipid-like materials with tailored properties for specific delivery applications, moving beyond trial-and-error to a more targeted and efficient design process.

Advanced Analytical Techniques for Characterization and Quantification in Sspalmm Research

Spectroscopic Methodologies for Structural Elucidation and Interaction Analysis

Spectroscopic techniques provide insights into the molecular structure and functional groups of SSPalmM, as well as its interactions with other components in a formulation.

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information about the types of atoms present, their chemical environment, and their connectivity within the molecule. For a complex lipid like this compound, NMR could be used to confirm the presence of key structural features such as the tetradecanoic acid chains, the methylimino groups, the propanediyl linkers, and the disulfide bond nih.gov. Different NMR experiments (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like COSY and HSQC) can provide comprehensive data to verify the synthesized structure and assess the purity of the compound. NMR is also valuable for studying the dynamics and interactions of lipids in membrane environments or nanoparticles.

FTIR spectroscopy measures the absorption or transmission of infrared light by a sample, providing a spectrum that is essentially a molecular fingerprint. Specific functional groups within this compound, such as carbonyl esters (C=O), C-H stretches in the alkyl chains, C-N stretches in the amine groups, and potentially S-S stretches in the disulfide bond, absorb infrared radiation at characteristic frequencies. FTIR can be used to confirm the presence of these functional groups, identify impurities with different functional group compositions, and study changes in molecular vibrations that may occur when this compound interacts with other lipids or molecules in a formulation.

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It measures the inelastic scattering of light that results from molecular vibrations. Raman active modes often involve non-polar bonds or symmetric vibrations, which can be particularly useful for analyzing the hydrocarbon chains and the disulfide bond (S-S stretch) in this compound. Raman spectroscopy can be applied to various sample states, including solids and solutions, and can be used for identification, purity assessment, and studying molecular packing and phase behavior in lipid systems. Surface-enhanced Raman spectroscopy (SERS) can also be used for increased sensitivity, particularly when this compound is associated with plasmonic nanoparticles.

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Component Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its subsequent quantification.

HPLC is a widely used technique for separating, identifying, and quantifying each component in a mixture. Based on the chemical properties of this compound (a relatively large, somewhat hydrophobic molecule with ionizable groups), reversed-phase HPLC (RP-HPLC) or potentially normal-phase HPLC could be employed. A suitable stationary phase and mobile phase system would be developed to achieve adequate separation of this compound from synthesis byproducts, degradation products, or other lipids present in a formulation. Detection is typically achieved using a detector that responds to the presence of the analyte, such as an Evaporative Light Scattering Detector (ELSD) which is suitable for lipids that lack strong UV chromophores, or potentially a Mass Spectrometry (MS) detector for identification and quantification. HPLC methods can be developed and validated to determine the purity of this compound and quantify its concentration in various samples. HPLC has been mentioned in the context of purifying components related to LNP formulations involving lipid-like materials.

RPLC is a specific mode of HPLC that uses a non-polar stationary phase and a polar mobile phase. This technique is particularly well-suited for the separation of hydrophobic and moderately polar molecules like lipids and lipid-like materials. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, driven by hydrophobic interactions. RPLC is commonly used for the analysis of lipid mixtures, including phospholipids (B1166683) and other components found in LNP formulations. By optimizing the mobile phase composition (e.g., using gradients of water and organic solvents like acetonitrile (B52724) or methanol, often with volatile buffers or additives), efficient separation of this compound from related impurities or other lipids can be achieved, allowing for its quantification using appropriate detectors. RPLC has been used to study peptide-lipid interactions, highlighting its utility in analyzing lipid-containing systems.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely employed separation technique valuable for analyzing volatile and semi-volatile compounds within a sample. In the context of lipid research, GC is often coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to identify and quantify individual lipid components or related substances after appropriate derivatization to enhance volatility. organomation.comnih.gov

For this compound, GC, particularly when combined with Mass Spectrometry (GC-MS), is a relevant technique for assessing its purity and confirming its chemical identity. The availability of GC-MS data for specific batches of this compound from suppliers indicates its use in quality control and characterization processes. caymanchem.com While detailed chromatograms or specific GC methods applied solely to this compound were not extensively detailed in the reviewed literature, the general principles of GC-MS for lipid analysis would apply. This involves separating the compound based on its volatility and interaction with the GC column stationary phase, followed by detection and identification based on its mass spectrum and retention time. organomation.comnih.govresearchgate.net

Mass Spectrometry for Molecular Characterization and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information of chemical compounds. For this compound, MS analysis confirms its molecular formula, C40H80N2O4S2, and molecular weight, which is approximately 717.21 g/mol . mdpi.comcaymanchem.com

Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry allows for the identification and quantification of this compound and potential impurities or degradation products. nih.govpremierbiosoft.comavantiresearch.commetabolomicsworkbench.orgnih.gov Different ionization techniques, such as Electron Ionization (EI) commonly used in GC-MS or Electrospray Ionization (ESI) often coupled with LC-MS, can be employed depending on the specific analytical goal and the nature of the sample. nih.govnanocomposix.com Fragmentation patterns obtained from tandem MS experiments (MS/MS) provide detailed structural information, aiding in the definitive identification of the compound and the elucidation of its fragmentation pathways. While specific mass spectral data and fragmentation analysis for this compound were not provided in the available literature, the principle of using MS for molecular characterization is fundamental in lipid research. nih.govnih.govnanocomposix.com

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique primarily used to determine the hydrodynamic size and size distribution (polydispersity index, PDI) of nanoparticles and macromolecules in solution. nanocomposix.comwyatt.commalvernpanalytical.commdpi.comreadthedocs.io DLS measures the random Brownian motion of particles, and the rate of fluctuations in scattered light is related to particle size through the Stokes-Einstein equation. wyatt.commdpi.comreadthedocs.io

While this compound itself is a small molecule and not typically characterized by DLS in its monomeric form, this technique is critically important for characterizing the lipid nanoparticles (LNPs) in which this compound is a component. liposomes.ca The size and polydispersity of LNPs significantly influence their in vivo behavior, including circulation half-life, biodistribution, and cellular uptake. malvernpanalytical.comnih.govmalvernpanalytical.com

Research involving ssPalm-based lipid nanoparticles frequently utilizes DLS to assess the quality and consistency of LNP preparations. For instance, studies characterizing lipid nanoparticles containing ssPalm derivatives report hydrodynamic radii and polydispersity index values obtained through DLS, demonstrating its utility in evaluating the physical characteristics of these delivery systems. liposomes.canih.gov Typical DLS measurements for lipid nanoparticles aim for a narrow size distribution, indicated by a low PDI, and a size range appropriate for the intended application. mdpi.commalvernpanalytical.commdpi.comnih.gov

Microscopic Techniques for Morphological and Structural Assessment

Microscopic techniques provide visual information about the morphology, size, and structure of materials. In the context of this compound research, these techniques are invaluable for examining the structural organization of lipid nanoparticles formed with this compound. Techniques such as Transmission Electron Microscopy (TEM), Cryo-Transmission Electron Microscopy (Cryo-TEM), Scanning Electron Microscopy (SEM), and Fluorescence Microscopy are commonly employed. mdpi.comnih.govliposomes.canih.govmalvernpanalytical.comresearchgate.net

Exploration of Metabolic Pathways Pertinent to Sspalmm Component Biochemistry

General Lipid Metabolism Pathways Relevant to Myristic Acid Scaffold

Myristic acid (tetradecanoic acid, C14:0) is a saturated fatty acid with a 14-carbon chain nih.govhmdb.ca. As a fatty acid, its metabolism is intrinsically linked to the general pathways of lipid metabolism, which encompass both catabolic and anabolic processes creative-proteomics.comwikipedia.org.

The primary catabolic pathway for fatty acids like myristic acid is beta-oxidation. This process occurs in the mitochondria and, for very long-chain fatty acids, also in peroxisomes creative-proteomics.comnih.gov. Beta-oxidation sequentially removes two-carbon units from the carboxyl end of the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2 creative-proteomics.com. These products can then enter the tricarboxylic acid (TCA) cycle for further oxidation to produce ATP, the cell's main energy currency creative-proteomics.com.

Fatty acid metabolism also includes anabolic pathways, where fatty acids serve as building blocks for other lipids wikipedia.org. Myristic acid can be incorporated into complex lipids such as triglycerides and phospholipids (B1166683) nih.govcreative-proteomics.com. These lipids are essential components of cellular membranes and serve as energy storage molecules wikipedia.org.

Regulation of fatty acid metabolism is tightly controlled to maintain energy homeostasis creative-proteomics.com. Hormones like glucagon (B607659) and epinephrine (B1671497) stimulate fatty acid oxidation, while insulin (B600854) promotes fatty acid synthesis (lipogenesis) creative-proteomics.com.

Key metabolic pathways relevant to myristic acid include:

Beta-Oxidation: Breakdown of fatty acids to acetyl-CoA, occurring primarily in mitochondria and peroxisomes. creative-proteomics.comnih.gov

Lipogenesis: Synthesis of fatty acids from acetyl-CoA, predominantly in the cytoplasm. creative-proteomics.comwikipedia.org

Triglyceride Synthesis: Esterification of fatty acids into triglycerides for energy storage. creative-proteomics.comwikipedia.org

Phospholipid Synthesis: Incorporation of fatty acids into phospholipids, crucial for membrane formation. wikipedia.org

Enzymatic Transformations and Biochemical Fates of Hydrophobic Moieties

Hydrophobic compounds, including fatty acids and other lipid-like structures, undergo enzymatic transformations to facilitate their metabolism and excretion numberanalytics.comwikipedia.org. These transformations often increase the compound's hydrophilicity, making it more water-soluble numberanalytics.comwikipedia.org.

For fatty acids like myristic acid, enzymatic transformations include those involved in beta-oxidation, such as activation by fatty acyl-CoA synthetase, dehydrogenation by acyl-CoA oxidase, hydration, and thiolysis creative-proteomics.comfrontiersin.org. These steps are catalyzed by specific enzymes within the beta-oxidation pathway creative-proteomics.comfrontiersin.org.

Beyond the primary metabolic pathways, myristic acid can undergo other enzymatic modifications. One notable fate is N-terminal myristoylation, a post-translational modification where myristic acid is covalently attached to an N-terminal glycine (B1666218) residue of certain proteins hmdb.caatamanchemicals.com. This modification, mediated by N-myristoyltransferase, can anchor proteins to cellular membranes due to the hydrophobicity of the myristic acid chain hmdb.caatamanchemicals.com. This lipidation plays a role in protein-protein interactions and signal transduction pathways nih.gov.

Enzymatic transformations of hydrophobic moieties can also involve cytochrome P450 monooxygenases, particularly in the context of xenobiotic metabolism numberanalytics.comwikipedia.org. These enzymes can introduce polar groups, such as hydroxyl groups, into hydrophobic molecules, increasing their reactivity and preparing them for further conjugation reactions numberanalytics.comnih.gov. While myristic acid is an endogenous fatty acid, the principle of enzymatic modification to increase polarity is relevant to the metabolism of hydrophobic components within SSPalmM.

Phase I and Phase II metabolic reactions are general mechanisms for processing hydrophobic compounds numberanalytics.comwikipedia.orgnih.gov. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups numberanalytics.comnih.gov. Phase II reactions involve the conjugation of the compound or its Phase I metabolite with hydrophilic molecules like glucuronic acid, sulfate, or glycine, resulting in more water-soluble products that are more readily excreted numberanalytics.comwikipedia.orgnih.gov.

Table 1 summarizes some key enzymatic transformations and biochemical fates relevant to myristic acid and hydrophobic moieties.

| Process | Description | Key Enzymes Involved (Examples) | Cellular Location (Primary) |

| Beta-Oxidation | Sequential removal of 2-carbon units from fatty acids. | Fatty acyl-CoA synthetase, Acyl-CoA oxidase, Multifunctional enzyme | Mitochondria, Peroxisomes creative-proteomics.comnih.govfrontiersin.org |

| N-terminal Myristoylation | Covalent attachment of myristic acid to protein N-terminus. | N-myristoyltransferase | Cytoplasm, Membranes hmdb.caatamanchemicals.com |

| Hydroxylation (Phase I) | Introduction of hydroxyl groups to hydrophobic compounds. | Cytochrome P450 monooxygenases | Endoplasmic Reticulum numberanalytics.comnih.gov |

| Conjugation (Phase II) | Attachment of hydrophilic molecules to increase water solubility. | Transferases (e.g., UDP-glucuronosyltransferases, Sulfotransferases) | Cytoplasm, Endoplasmic Reticulum numberanalytics.comnih.gov |

| Incorporation into Lipids | Esterification into triglycerides and phospholipids. | Acyltransferases | Endoplasmic Reticulum nih.govcreative-proteomics.com |

Investigation of Precursor Metabolism and Potential Biosynthetic Routes

Myristic acid can be obtained from the diet or synthesized endogenously creative-proteomics.com. Dietary sources include milk fat, nutmeg butter, palm kernel oil, and coconut oil nih.govatamanchemicals.comwikipedia.org.

Endogenous biosynthesis of saturated fatty acids, including myristic acid, primarily occurs through the fatty acid synthase (FAS) pathway in the cytoplasm creative-proteomics.comwikipedia.org. This pathway synthesizes fatty acids by the sequential addition of two-carbon units derived from acetyl-CoA creative-proteomics.comwikipedia.org. Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase, which is a key regulatory enzyme in this process wikipedia.org.

Studies have also indicated that myristic acid can be produced through the elongation of shorter fatty acids, such as lauric acid (C12:0), and potentially by the shortening of longer fatty acids like palmitic acid (C16:0), possibly via peroxisomal beta-oxidation researchgate.net. Research in rat hepatocytes, for instance, has shown the biosynthesis of myristic acid from both lauric acid elongation and palmitic acid shortening researchgate.net.

In specific organisms or contexts, alternative biosynthetic routes may exist. For example, in luminescent bacteria like Vibrio harveyi, myristic acid is required for the synthesis of the luciferase substrate myristyl aldehyde, and studies have investigated its biosynthesis in these organisms osti.gov.

The precursor metabolism for the myristic acid scaffold of this compound would therefore involve the availability of dietary myristic acid or the cellular capacity for its endogenous synthesis from precursors like acetyl-CoA or shorter fatty acids.

Table 2 outlines the potential biosynthetic routes for myristic acid.

| Biosynthetic Route | Description | Key Precursors (Examples) | Cellular Location (Primary) |

| De Novo Fatty Acid Synthesis (FAS) | Synthesis from acetyl-CoA via sequential addition of 2-carbon units. | Acetyl-CoA, Malonyl-CoA | Cytoplasm creative-proteomics.comwikipedia.org |

| Elongation of Shorter Fatty Acids | Extension of existing shorter fatty acid chains. | Lauric Acid (C12:0) researchgate.net | Endoplasmic Reticulum |

| Shortening of Longer Fatty Acids | Reduction in chain length of longer fatty acids (e.g., via beta-oxidation). | Palmitic Acid (C16:0) researchgate.net | Peroxisomes researchgate.net |

| Dietary Intake | Absorption of myristic acid from food sources. | Dietary Lipids creative-proteomics.comatamanchemicals.comwikipedia.org | Intestines, Circulation |

Q & A

Q. How to design a pilot study for SSPalmM to establish baseline parameters?

Methodological Answer:

-

Define Variables : Identify independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., biochemical response, cellular viability) using factorial design principles to isolate interactions .

-

Replication : Include triplicate samples to account for biological variability and ensure statistical robustness .

-

Controls : Use positive/negative controls (e.g., known inhibitors or solvents) to validate experimental conditions .

-

Example Table :

Group Treatment Sample Size Key Metrics Control Solvent Only n=10 Viability, Baseline Activity Experimental This compound (0.1–10 µM) n=30 Dose-Response, Toxicity

Q. What are the key considerations in conducting a literature review for this compound research?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms (e.g., ) .

- Gaps Identification : Catalog unresolved questions, such as conflicting results on this compound’s mechanism of action, to refine your hypothesis .

- Theoretical Frameworks : Link findings to established biological or chemical theories (e.g., receptor-binding models) to contextualize this compound’s behavior .

Q. How to formulate a testable hypothesis for this compound’s mechanism of action?

Methodological Answer:

- Scope Refinement : Narrow broad questions (e.g., "How does this compound work?") to specific interactions (e.g., "Does this compound inhibit Enzyme X via competitive binding?"). Use the FLOAT method to ensure feasibility within project timelines .

- Operationalization : Convert abstract concepts into measurable variables (e.g., enzyme activity levels via spectrophotometry) .

Advanced Research Questions

Q. What statistical approaches resolve contradictory findings in this compound studies?

Methodological Answer:

-

Meta-Analysis : Aggregate data from multiple studies using standardized effect sizes to identify trends obscured by small sample sizes .

-

Sensitivity Testing : Re-analyze datasets under varying assumptions (e.g., outlier exclusion) to assess result robustness .

-

Example Model :

Analysis Type Purpose Tool Multivariate Regression Control confounding variables R/Python Bayesian Inference Quantify uncertainty in conflicting data Stan, PyMC3

Q. How to ensure reproducibility in this compound experimental protocols?

Methodological Answer:

- Detailed Documentation : Publish step-by-step protocols, including equipment calibration and reagent batch numbers, in supplementary materials .

- Collaborative Validation : Partner with independent labs to replicate key findings, addressing variability in equipment or techniques .

- Checklist for Reproducibility :

Q. What advanced experimental designs address multifactorial interactions in this compound studies?

Methodological Answer:

-

Fractional Factorial Design : Test multiple variables (e.g., pH, temperature, concentration) efficiently by focusing on high-impact interactions .

-

Response Surface Methodology (RSM) : Optimize this compound’s efficacy using quadratic models to predict nonlinear relationships .

-

Example Design Matrix :

Run This compound (µM) pH Temperature (°C) 1 5 7 25 2 5 7 37

Data Contradiction and Synthesis

Q. How to reconcile conflicting results on this compound’s toxicity across studies?

Methodological Answer:

- Methodological Audit : Compare experimental conditions (e.g., cell lines, exposure duration) to identify confounding factors .

- Dose-Response Reassessment : Conduct in vitro/in vivo studies across a wider concentration range to clarify thresholds for toxic effects .

- Triangulation : Combine multiple data types (e.g., genomic, proteomic) to validate toxicity mechanisms .

Ethical and Collaborative Considerations

How to design surveys or questionnaires for this compound clinical trial feedback?

Methodological Answer:

- Question Validation : Pilot-test questions with a small cohort to eliminate ambiguity .

- Bias Mitigation : Use Likert scales and open-ended questions to balance quantitative and qualitative insights .

- Compliance : Follow institutional review board (IRB) protocols for human subjects research, including informed consent documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.